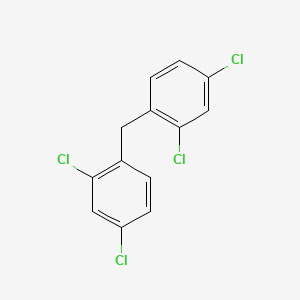

1,1'-Methylenebis(2,4-dichlorobenzene)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

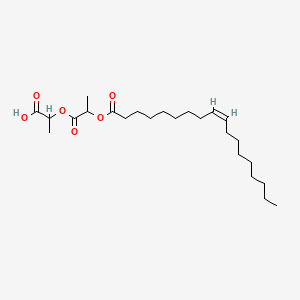

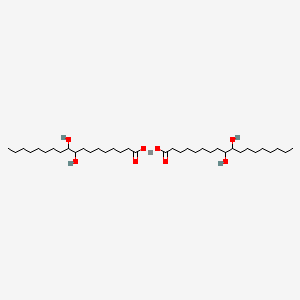

1,1’-メチレンビス(2,4-ジクロロベンゼン): は、分子式C13H8Cl4 を持つ有機化合物です。これは、2つのベンゼン環がメチレンブリッジで結合し、各ベンゼン環が2位と4位に2つの塩素原子で置換されたベンゼンの誘導体です。 この化合物は、その安定性と独特の化学的性質で知られており、さまざまな産業および研究用途で価値があります .

2. 製法

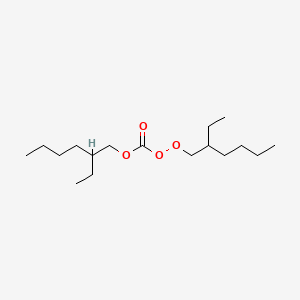

合成経路と反応条件: 1,1’-メチレンビス(2,4-ジクロロベンゼン)は、フリーデル・クラフツアルキル化反応によって合成できます。これは、2,4-ジクロロベンゼンとホルムアルデヒドを、塩化アルミニウムなどのルイス酸触媒の存在下で反応させることを含みます。 この反応は通常、無水条件下で行われ、収率を高くするために温度と反応時間を注意深く制御する必要があります .

工業的製法: 産業において、1,1’-メチレンビス(2,4-ジクロロベンゼンの製造は、同様の原理に従いますが、より大規模に行われます。 このプロセスでは、反応物を反応器に連続的に供給し、最適な反応条件を維持し、蒸留や結晶化などの精製技術を用いて、高純度の最終製品を得ます .

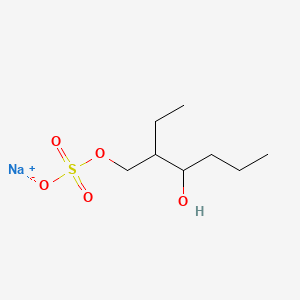

3. 化学反応解析

反応の種類: 1,1’-メチレンビス(2,4-ジクロロベンゼン)は、次のようなさまざまな化学反応を起こします。

置換反応: 塩素原子は、求核置換反応によって他の官能基で置換できます。

酸化反応: メチレンブリッジは、対応するカルボニル化合物を生成するように酸化できます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、求核置換のための水酸化ナトリウムまたは水酸化カリウムがあります。

酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬が酸化に使用されます。

生成される主な生成物:

置換反応: 生成物には、塩素原子を置換したさまざまな官能基を持つ誘導体があります。

酸化反応: 生成物には、アルデヒドやケトンなどのカルボニル化合物があります。

4. 科学研究への応用

化学: 1,1’-メチレンビス(2,4-ジクロロベンゼン)は、さまざまな有機化合物の合成における中間体として使用されます。 その安定性と反応性は、新規材料や化学プロセスの開発において価値があります .

生物学および医学: 生物学的研究では、この化合物は、塩素化芳香族化合物が生物系に与える影響を調べるために使用されます。 これは、類似の物質の毒性と環境への影響を調査するためのモデル化合物として役立ちます .

産業: 産業的には、1,1’-メチレンビス(2,4-ジクロロベンゼン)は、ポリマー、樹脂、その他の材料の製造に使用されます。 その化学的性質は、これらの製品の耐久性と性能に貢献しています .

準備方法

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,4-dichlorobenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,4-dichlorobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(2,4-dichlorobenzene) follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product with high purity .

化学反応の分析

Types of Reactions: 1,1’-Methylenebis(2,4-dichlorobenzene) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methylene bridge can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the methylene bridge.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

Reduction Reactions: Products include dechlorinated compounds or modified methylene bridges.

科学的研究の応用

Chemistry: 1,1’-Methylenebis(2,4-dichlorobenzene) is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in the development of new materials and chemical processes .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the toxicity and environmental impact of similar substances .

Industry: Industrially, 1,1’-Methylenebis(2,4-dichlorobenzene) is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the durability and performance of these products .

作用機序

1,1’-メチレンビス(2,4-ジクロロベンゼンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。塩素原子とメチレンブリッジは、その結合親和性と反応性に重要な役割を果たしています。この化合物は、特定の経路を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。

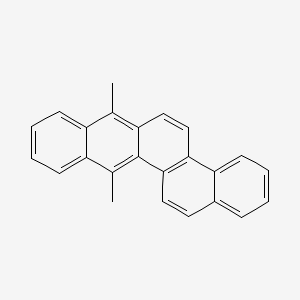

6. 類似の化合物との比較

類似の化合物:

1,1’-メチレンビス(2,6-ジクロロベンゼン): 構造は類似しているが、塩素原子は2位と6位に置換されている。

1,1’-メチレンビス(3,4-ジクロロベンゼン): 塩素原子は3位と4位に置換されている。

1,1’-メチレンビス(2,5-ジクロロベンゼン): 塩素原子は2位と5位に置換されている.

独自性: 1,1’-メチレンビス(2,4-ジクロロベンゼン)は、塩素原子の特定の位置によって独特であり、その化学反応性と物理的性質に影響を与えます。 この配置により、特定の産業用途や研究研究に特に適しています .

類似化合物との比較

1,1’-Methylenebis(2,6-dichlorobenzene): Similar structure but with chlorine atoms at the 2 and 6 positions.

1,1’-Methylenebis(3,4-dichlorobenzene): Chlorine atoms at the 3 and 4 positions.

1,1’-Methylenebis(2,5-dichlorobenzene): Chlorine atoms at the 2 and 5 positions.

Uniqueness: 1,1’-Methylenebis(2,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. This positioning makes it particularly suitable for certain industrial applications and research studies .

特性

CAS番号 |

84604-89-7 |

|---|---|

分子式 |

C13H8Cl4 |

分子量 |

306.0 g/mol |

IUPAC名 |

2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene |

InChI |

InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2 |

InChIキー |

WVWJQTPTXDYDCM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。